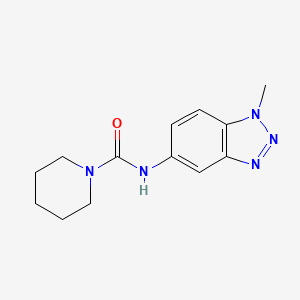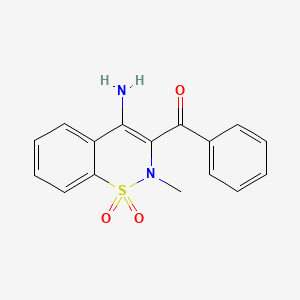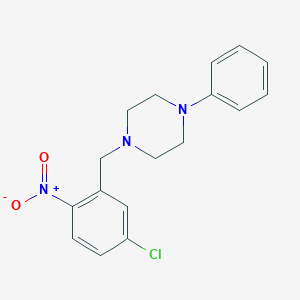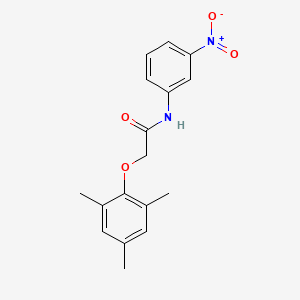![molecular formula C18H24N4O B5771621 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine, also known as MPDP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
作用机制
The mechanism of action of 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine involves its interaction with α7 nAChRs. It has been shown to bind to the receptor's orthosteric site, which is the site where the neurotransmitter acetylcholine binds. By binding to this site, 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine prevents acetylcholine from binding to the receptor, thereby blocking its function.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine can modulate the activity of α7 nAChRs in various regions of the brain, including the hippocampus, prefrontal cortex, and striatum. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine has also been shown to improve attention and cognitive flexibility in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine in lab experiments is its selectivity for α7 nAChRs. This allows researchers to investigate the specific role of these receptors in various neural processes. However, one limitation of using 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine is its potential off-target effects. It has been shown to interact with other receptors, such as 5-HT3 receptors, which could confound the interpretation of results.
未来方向
There are several future directions for the use of 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine in scientific research. One potential application is in the investigation of the role of α7 nAChRs in neuropsychiatric disorders, such as schizophrenia and Alzheimer's disease. 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine could also be used to investigate the role of α7 nAChRs in pain processing and addiction. Additionally, future studies could focus on developing more selective compounds that target α7 nAChRs with greater specificity and potency.
Conclusion:
In conclusion, 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It selectively blocks the function of α7 nAChRs and has been shown to modulate various neural processes, including learning and memory, attention, and synaptic plasticity. While 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments, it also has some limitations, such as potential off-target effects. Future studies could focus on developing more selective compounds and investigating the role of α7 nAChRs in various neuropsychiatric disorders.
合成方法
The synthesis of 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine involves the reaction between 4-(4-methoxy-2,3-dimethylbenzyl)piperazine and 2,4-dichloropyrimidine in the presence of a base. The resulting product is then purified through column chromatography. This method has been reported to yield high purity and good yields of 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine.
科学研究应用
2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine has been studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the function of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes, including learning and memory, attention, and synaptic plasticity. By blocking these receptors, 2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine can be used to investigate the role of α7 nAChRs in various neural processes.
属性
IUPAC Name |
2-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14-15(2)17(23-3)6-5-16(14)13-21-9-11-22(12-10-21)18-19-7-4-8-20-18/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZHSFXLDNNMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)


![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)

![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)


